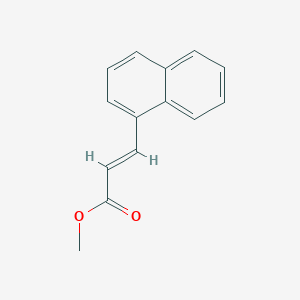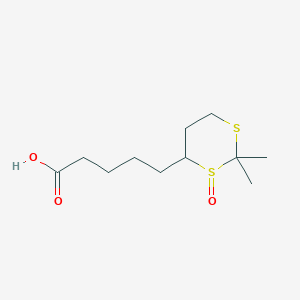
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid is a chemical compound with the molecular formula C11H20O3S2 and a molecular weight of 264.405 g/mol This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves several steps. One common method involves the reaction of 2,2-dimethyl-1,3-dithiane-4-carboxylic acid with a suitable reagent to introduce the pentanoic acid moiety . The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to remove impurities .
化学反応の分析
Types of Reactions
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dithiane ring can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid has several applications in scientific research, including:
作用機序
The mechanism of action of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid include other dithiane derivatives and compounds with similar structural features, such as:
- 2,2-Dimethyl-1,3-dithiane-4-carboxylic acid
- 2,2-Dimethyl-1,3-dithiane-4-yl acetate
- 2,2-Dimethyl-1,3-dithiane-4-yl methyl ketone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
特性
CAS番号 |
88987-43-3 |
|---|---|
分子式 |
C11H20O3S2 |
分子量 |
264.4 g/mol |
IUPAC名 |
5-(2,2-dimethyl-3-oxo-1,3-dithian-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H20O3S2/c1-11(2)15-8-7-9(16(11)14)5-3-4-6-10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
InChIキー |
IWUXRIOUNICPCA-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCC(S1=O)CCCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
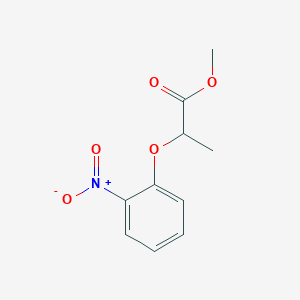
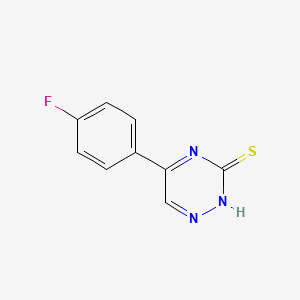
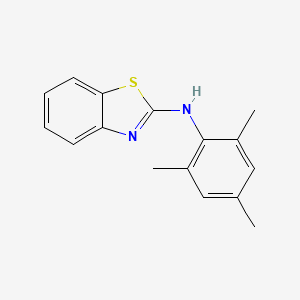
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
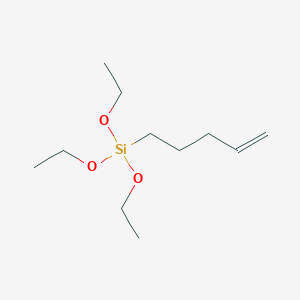
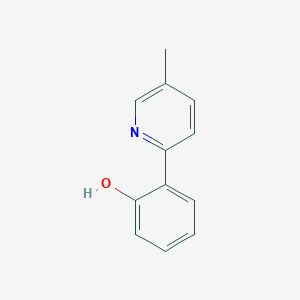
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
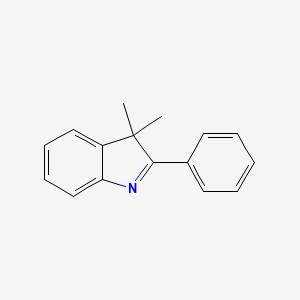
methanone](/img/structure/B14135148.png)
